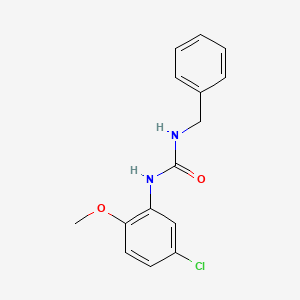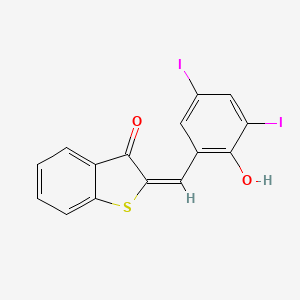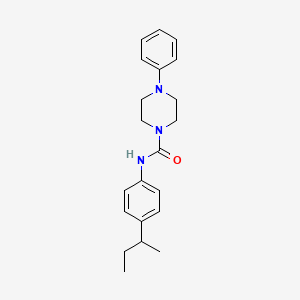![molecular formula C13H8ClN5O2S B5461135 5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5461135.png)
5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CNPTT and has been synthesized through a series of methods.
作用机制
The mechanism of action of CNPTT is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. CNPTT has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. Additionally, CNPTT has been reported to inhibit the activity of protein kinase C, which is a protein that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
CNPTT has been reported to exhibit significant biochemical and physiological effects. In vitro studies have shown that CNPTT can induce apoptosis, or programmed cell death, in cancer cells. Additionally, CNPTT has been reported to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that CNPTT can inhibit tumor growth in animal models. CNPTT has also been reported to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins that are involved in the immune response.
实验室实验的优点和局限性
One of the major advantages of CNPTT is its potential application in the development of new drugs for the treatment of various diseases. Additionally, CNPTT has been reported to exhibit significant anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, there are also some limitations associated with the use of CNPTT in lab experiments. One of the major limitations is its toxicity, which can limit its application in vivo. Additionally, CNPTT has been reported to exhibit poor solubility in water, which can limit its application in certain experiments.
未来方向
There are several future directions for the study of CNPTT. One of the major directions is the development of new drugs based on CNPTT for the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of CNPTT and its potential applications in various areas of scientific research. Further studies are also needed to investigate the toxicity and solubility of CNPTT, which can limit its application in certain experiments. Overall, the study of CNPTT has the potential to lead to the development of new drugs and therapies for the treatment of various diseases.
合成方法
CNPTT can be synthesized through a series of methods, including the reaction of 2-chloro-4-nitrophenyl isothiocyanate with phenylhydrazine, followed by the reaction of the resulting product with sodium azide. Another method involves the reaction of 2-chloro-4-nitrophenyl isothiocyanate with sodium azide, followed by the reaction of the resulting product with phenylhydrazine. Both methods have been reported to yield CNPTT with high purity.
科学研究应用
CNPTT has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of CNPTT is in the field of medicinal chemistry, where it has been shown to exhibit significant anticancer activity. Additionally, CNPTT has been reported to have antimicrobial, antifungal, and antiviral properties. CNPTT has also been studied for its potential application in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)sulfanyl-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O2S/c14-11-8-10(19(20)21)6-7-12(11)22-13-15-16-17-18(13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKJHQPQXZQYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461059.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
methanone](/img/structure/B5461074.png)
![(4R)-N,3-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B5461089.png)

![17-(3-hydroxypropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5461104.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5461108.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5461116.png)
![2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5461117.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B5461122.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)


![4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5461159.png)